2-Amino-6-chloropurine

Catalog No.
S624430
CAS No.
10310-21-1
M.F
C5H4ClN5
M. Wt
169.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-chloropurine

CAS Number

10310-21-1

Product Name

2-Amino-6-chloropurine

IUPAC Name

6-chloro-7H-purin-2-amine

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

InChI

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)

InChI Key

RYYIULNRIVUMTQ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Cl

Synonyms

6-Chloroguanine, 6-Chloro-2-aminopurine; USP Famciclovir Related Compound F;

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Cl

Isomeric SMILES

C1=NC2=C(NC(=NC2=N1)N)Cl

Enzymatic Synthesis of 2′-Deoxyguanosine

Scientific Field: This application falls under the field of Biochemistry .

Application Summary: 2-Amino-6-chloropurine is used in the enzymatic synthesis of 2′-deoxyguanosine . This process involves the use of enzymes to catalyze the synthesis of 2′-deoxyguanosine from 2-Amino-6-chloropurine .

Synthesis of 9-Alkyl Purines

Scientific Field: This application falls under the field of Organic Chemistry .

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of 9-alkyl purines . This process involves the use of 2-Amino-6-chloropurine as a starting material to produce 9-alkyl purines .

Synthesis of Penciclovir

Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of penciclovir . Penciclovir is an antiviral medication used to treat infections caused by certain types of viruses .

Methods of Application: The synthesis of penciclovir from 2-Amino-6-chloropurine involves a Mitsunobu reaction . The exocyclic amino group of 2-Amino-6-chloropurine is protected via N-tert-butoxycarbonylation, which improves its solubility in Mitsunobu solvents . The protected 2-Amino-6-chloropurine is then coupled with various alcohols to produce penciclovir .

Results or Outcomes: The coupling of 2-Amino-6-chloropurine with alcohols proceeded regioselectively at the N9 position of the purine derivative for a good yield under Mitsunobu conditions . This method provides a practical and efficient way to synthesize penciclovir .

Synthesis of ®- and (S)-N-(2-Phosphonomethoxypropyl) Derivatives of Purine and Pyrimidine Bases

Scientific Field: This application falls under the field of Medicinal Chemistry .

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of ®- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases . These compounds are important because they have potential therapeutic applications .

Synthesis of Antiviral Agents

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of antiviral agents . These agents are used to treat infections caused by certain types of viruses .

Synthesis of Acyclic Nucleoside Analogues

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of acyclic nucleoside analogues . These compounds have been found to exhibit high antiviral activity .

Synthesis of Famciclovir

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of famciclovir . Famciclovir is an antiviral medication used to treat infections caused by certain types of viruses .

Methods of Application: The synthesis of famciclovir from 2-Amino-6-chloropurine involves a Mitsunobu reaction . The exocyclic amino group of 2-Amino-6-chloropurine is protected via N-tert-butoxycarbonylation, which improves its solubility in Mitsunobu solvents . The protected 2-Amino-6-chloropurine is then coupled with various alcohols to produce famciclovir .

Results or Outcomes: The coupling of 2-Amino-6-chloropurine with alcohols proceeded regioselectively at the N9 position of the purine derivative for a good yield under Mitsunobu conditions . This method provides a practical and efficient way to synthesize famciclovir .

Synthesis of Ganciclovir

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of ganciclovir . Ganciclovir is an antiviral medication used to treat infections caused by certain types of viruses .

Synthesis of Acyclovir

Application Summary: 2-Amino-6-chloropurine is used in the synthesis of acyclovir . Acyclovir is an antiviral medication used to treat infections caused by certain types of viruses .

2-Amino-6-chloropurine is a purine derivative characterized by the molecular formula C5H4ClN5C_5H_4ClN_5. It is structurally defined as a 7H-purin-2-amine with a chloro group at the 6-position, making it a member of the 2-aminopurines family. This compound is recognized for its potential as an intermediate in the synthesis of various pharmaceutical agents, particularly antiviral drugs such as famciclovir and penciclovir .

The mechanism of action of 2-Amino-6-chloropurine depends on the context. Here are two potential areas of interest:

  • Substrate for enzymatic reactions: As mentioned earlier, 2-amino-6-chloropurine can serve as a substrate for enzymes involved in purine metabolism, leading to the synthesis of essential biomolecules.
  • Potential biological effects: Studies suggest 2-amino-6-chloropurine might interact with DNA or RNA, potentially affecting cellular processes. However, the specific mechanism requires further investigation.

The chemical reactivity of 2-amino-6-chloropurine primarily involves nucleophilic substitutions and functional group modifications. It can undergo reactions with various nucleophiles, leading to the formation of more complex derivatives. For instance, it can react with alkylating agents to produce O6-alkylguanine derivatives, which exhibit significant biological activity .

In synthetic pathways, 2-amino-6-chloropurine can be derived from chlorinated guanine derivatives through chlorination processes involving reagents like phosphorus oxychloride in the presence of phase transfer catalysts .

2-Amino-6-chloropurine exhibits notable biological activities, particularly in antiviral and anticancer contexts. It acts as an intermediate in the synthesis of nucleoside analogs that inhibit viral replication. The compound's structural similarity to natural nucleobases allows it to interfere with nucleic acid synthesis in pathogens . Additionally, its derivatives have shown potential in modulating cellular pathways involved in cancer progression .

Several methods exist for synthesizing 2-amino-6-chloropurine:

  • Primary Reaction: Involves mixing ethyl cyanoacetate, chloroformamidine hydrochloride, liquid ammonia, and sodium to generate an intermediate.
  • Secondary Reaction: The intermediate is then reacted with formic acid, followed by neutralization with sodium hydroxide to yield 2-amino-6-chloropurine .
  • Alternative Method: Reaction of a 2,9-diacylated derivative of guanine with a chlorinating agent under phase transfer conditions has also been reported as an effective synthesis route .

These methods highlight the compound's accessibility and versatility in synthetic organic chemistry.

The primary applications of 2-amino-6-chloropurine include:

  • Pharmaceutical Intermediate: It serves as a crucial building block for synthesizing antiviral drugs.
  • Research Tool: Used in studies exploring nucleic acid interactions and modifications.
  • Potential Anticancer Agent: Its derivatives are being investigated for their ability to inhibit tumor growth and proliferation .

Interaction studies involving 2-amino-6-chloropurine focus on its binding affinity to various biological targets, including viral enzymes and cellular receptors. These studies reveal that its structural properties enable it to mimic natural substrates, facilitating its incorporation into viral replication processes or cellular pathways .

Additionally, research indicates that modifications to its structure can enhance its efficacy and selectivity towards specific targets, paving the way for developing more potent therapeutic agents.

Several compounds share structural similarities with 2-amino-6-chloropurine. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
2-AminopurineAmino group at position 2Serves as a base in RNA synthesis
6-ChloropurineChlorine at position 6Exhibits antiviral properties
GuanineContains a carbonyl group at position 9Natural nucleobase involved in DNA/RNA
6-MethylpurineMethyl group at position 6Acts as an anti-inflammatory agent

The uniqueness of 2-amino-6-chloropurine lies in its specific chlorine substitution and amino group positioning, which influence its biological activity and reactivity compared to these similar compounds.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

169.0155228 g/mol

Monoisotopic Mass

169.0155228 g/mol

Heavy Atom Count

11

Appearance

Powder

UNII

83V03P835E

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 6 of 39 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (16.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (16.67%): May cause cancer [Danger Carcinogenicity];
H360 (16.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (16.67%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H412 (16.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

133762-81-9
10310-21-1

Wikipedia

2-amino-6-chloropurine

Dates

Modify: 2023-09-14

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